molecular formula C13H22ClNO2 B1493220 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one CAS No. 2098049-63-7

2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

Cat. No.: B1493220
CAS No.: 2098049-63-7
M. Wt: 259.77 g/mol
InChI Key: VIFQWLRKKAKEPS-UHFFFAOYSA-N
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Description

2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a novel azabicyclic structure that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article will delve into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C13H22ClNO2C_{13}H_{22}ClNO_2, with a molecular weight of approximately 259.77 g/mol. The compound's structure features a chlorine atom and a methoxymethyl group attached to a hexahydrocyclopenta[c]pyrrole core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₂ClNO₂
Molecular Weight259.77 g/mol
PurityMin. 95%
CAS Number2098049-63-7

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin. The presence of the chlorine atom may enhance binding affinity to specific receptors, potentially influencing CNS activity.

Therapeutic Applications

Pain Management : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways in the CNS.

Cognitive Disorders : Given its structure, there is potential for this compound to impact cognitive functions, possibly serving as a treatment for disorders such as Alzheimer's disease or other forms of dementia.

Study 1: CNS Activity Evaluation

In a study conducted on various azabicyclic compounds, including our target compound, it was found that certain derivatives exhibited significant CNS activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Pain Relief Efficacy

A pharmacological evaluation demonstrated that the compound significantly reduced pain responses in animal models when administered at specific dosages. This suggests a promising avenue for developing new analgesics based on this molecular framework .

Study 3: Neuroprotective Effects

Research exploring neuroprotective effects revealed that the compound could potentially mitigate neuronal damage in vitro. This was attributed to its ability to modulate oxidative stress pathways .

Properties

IUPAC Name

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-3-11(14)12(16)15-7-10-5-4-6-13(10,8-15)9-17-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFQWLRKKAKEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CCCC2(C1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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